2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15678394
Molecular Formula: C15H13N3OS3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3OS3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C15H13N3OS3/c1-10-6-7-20-13(10)8-16-18-14(19)9-21-15-17-11-4-2-3-5-12(11)22-15/h2-8H,9H2,1H3,(H,18,19)/b16-8+ |
| Standard InChI Key | HUZJHJFRGFSDMG-LZYBPNLTSA-N |
| Isomeric SMILES | CC1=C(SC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
| Canonical SMILES | CC1=C(SC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Introduction
Structural Features
The structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide includes:
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Benzothiazole Moiety: Known for its stability and versatility in forming various derivatives, benzothiazole is a common scaffold in medicinal chemistry.
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Thiophene Derivative: The 3-methylthiophen-2-yl group adds unique electronic and steric properties to the molecule.
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Methylidene Bridge: Acts as a linker between the benzothiazole and thiophene moieties.
Synthesis
The synthesis of compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves condensation reactions between appropriate starting materials. For instance, the reaction might involve a benzothiazole derivative and a thiophene-based aldehyde in the presence of a suitable catalyst or base.
Biological Activities
Compounds with benzothiazole and thiophene moieties often exhibit a range of biological activities, including:
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Antimicrobial Activity: Benzothiazole derivatives have shown efficacy against various bacterial and fungal strains .
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Anticancer Activity: Thiophene-based compounds have been studied for their potential to inhibit cancer cell growth .
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Anti-inflammatory Activity: Some benzothiazole derivatives have demonstrated anti-inflammatory properties, which could be relevant for compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene)acetohydrazide .
Potential Applications
Given the structural components, 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene)acetohydrazide could be explored for applications in:
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Medicinal Chemistry: As a potential lead compound for drug development, targeting diseases such as cancer or infections.
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Materials Science: The unique electronic properties of thiophene and benzothiazole could make this compound useful in the development of new materials.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-(2-nitrobenzylidene)acetohydrazide | Contains nitro group | Enhanced biological activity due to nitro substitution |
| 6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine | Triazine ring addition | Broader spectrum of biological activity |
| 2-{[(1,3-Benzothiazol-2-ylsulfanylmethyl)]sulfanyl}-1,3-benzothiazole | Additional sulfanyl group | Increased reactivity and potential for further derivatization |
These compounds highlight the versatility of benzothiazole derivatives in medicinal chemistry and materials science.
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